homoanatoxin discovery and isolation history
homoanatoxin discovery and isolation history
An in-depth guide to the discovery, isolation, and scientific history of homoanatoxin-a, a potent neurotoxin. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of its origins, biological activity, and the methodologies used for its study.
Discovery and History
Homoanatoxin-a, a potent neurotoxic alkaloid, has a unique history that intertwines chemical synthesis with natural product discovery. Unlike many toxins that are first isolated from their natural source, homoanatoxin-a was first described as a synthetic analogue of the well-known cyanotoxin, anatoxin-a.[1][2] Chemists synthesized this homologue by extending the side-chain of anatoxin-a by one methylene unit, from a methyl to an ethyl ketone.[2] This synthetic work was initially aimed at creating novel radiolabelled ligands to study nicotinic acetylcholine receptors (nAChRs).[2]
Subsequent to its chemical synthesis and characterization, homoanatoxin-a was discovered as a naturally occurring compound.[1] It was isolated from the cyanobacterium Oscillatoria formosa.[1] Since then, it has been identified in other cyanobacteria, including Raphidiopsis mediterranea, where it is often the major toxin component, sometimes co-occurring with anatoxin-a.[1][3] Various strains of Phormidium and other Oscillatoria species have also been identified as producers of homoanatoxin-a.[4][5][6] The biosynthesis of both anatoxin-a and homoanatoxin-a involves a polyketide synthase pathway encoded by the ana gene cluster.[7][8][9] The methyl group at the C-12 position in homoanatoxin-a is derived from S-methylmethionine.[1][10]
Chemical Structure
Homoanatoxin-a is a bicyclic secondary amine with the systematic name 2-(propan-1-oxo-1-yl)-9-azabicyclo[4.2.1]non-2-ene.[2] It is a structural analogue of anatoxin-a, differing by an additional methylene group in the acyl side chain.[2][11][12]
Mechanism of Action and Biological Activity
Similar to anatoxin-a, homoanatoxin-a is a potent agonist of nicotinic acetylcholine receptors (nAChRs), which are crucial for nerve-muscle communication.[1][2][13][14] It binds to these receptors, mimicking the action of the neurotransmitter acetylcholine.[12][15] This binding opens the ion channels of the receptors, leading to an influx of sodium ions and causing depolarization of the postsynaptic membrane.[15] The irreversible binding of homoanatoxin-a leads to continuous stimulation of the muscle, resulting in muscle contraction, followed by desensitization and paralysis, ultimately leading to respiratory failure and death.[1][15] Its high affinity for nAChRs makes it a valuable tool in neuropharmacological research.[2]
Quantitative Data
The biological activity of homoanatoxin-a has been quantified through various assays, including receptor binding and functional assays. The following tables summarize the key quantitative data available.
Table 1: Receptor Binding Affinity of Homoanatoxin-a
| Receptor Subtype | Ligand | Ki (nM) | Source |
| Neuronal α4β2 nAChR | [3H]nicotine | 7.5 | [1][2] |
| Neuronal α7 nAChR | [125I]-α-bungarotoxin | 1100 | [1][2] |
| Torpedo nAChR | [125I]-α-bungarotoxin | 74 ± 0.9 x 10-8 M | [5][16] |
Table 2: Comparative Potency of Homoanatoxin-a
| Assay | Comparison | Relative Potency | Source |
| Frog Muscle Contracture | vs. Carbamylcholine | 4 times more potent | [1][2] |
| Frog Muscle Contracture | vs. Anatoxin-a | 1/10th the activity | [1][2] |
Experimental Protocols
Isolation and Purification of Homoanatoxin-a from Cyanobacteria
The following protocol is a composite of methods described for the isolation of homoanatoxin-a from cyanobacterial cultures such as Raphidiopsis mediterranea.[3][17]
1. Extraction:
- Lyophilized (freeze-dried) cyanobacterial cells are extracted with a solution of methanol-water (4:1, v/v).[3]
- The mixture is sonicated and centrifuged to separate the cellular debris.
- The supernatant is collected, and the extraction process is repeated on the pellet for exhaustive extraction.
2. Solid-Phase Extraction (SPE) Clean-up:
- The pooled supernatant is evaporated to remove methanol, and the remaining aqueous residue is loaded onto an octadecylsilanized (ODS) C18 SPE cartridge.[3]
- The cartridge is washed sequentially with water and 50% methanol/water to remove impurities.[3]
- The toxic fraction containing homoanatoxin-a is eluted with 20% methanol/water containing 0.1% trifluoroacetic acid (TFA).[3]
3. High-Performance Liquid Chromatography (HPLC) Purification:
- The eluted fraction from SPE is further purified by reversed-phase HPLC on an ODS column.[3]
- A mobile phase of methanol/water containing 0.05% TFA is used for isocratic or gradient elution.[3]
- Fractions are collected and monitored for the presence of homoanatoxin-a using UV detection at approximately 227 nm.[18]
4. Toxin Identification and Confirmation:
- The identity and purity of the isolated homoanatoxin-a are confirmed by comparing its retention time with an authentic standard.
- Further structural confirmation is achieved using mass spectrometry (MS), often coupled with gas chromatography (GC/MS) or liquid chromatography (LC-MS).[5][6][17]
Radioligand Binding Assay for nAChR Affinity
This protocol describes the determination of the binding affinity of homoanatoxin-a to nAChRs using a competitive binding assay.[2][5][16]
1. Membrane Preparation:
- Post-synaptic membrane fractions rich in nAChRs are prepared from a suitable source, such as the electric organ of Torpedo species or specific regions of the rat brain.[5][16]
2. Competitive Binding Assay:
- The membrane preparation is incubated with a specific radioligand (e.g., [3H]nicotine for neuronal α4β2 receptors or [125I]-α-bungarotoxin for muscle-type and α7 neuronal receptors) at a fixed concentration.[1][2]
- A range of concentrations of unlabeled homoanatoxin-a is added to compete with the radioligand for binding to the receptors.
- Non-specific binding is determined in the presence of a high concentration of a known nAChR agonist or antagonist (e.g., nicotine or carbamylcholine).
3. Separation and Quantification:
- After incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
- The radioactivity retained on the filters, representing the bound radioligand, is quantified using a scintillation counter.
4. Data Analysis:
- The concentration of homoanatoxin-a that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
- The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the affinity of homoanatoxin-a for the receptor.
Visualizations
Caption: Signaling pathway of homoanatoxin-a at the neuromuscular junction.
References
- 1. The Chemistry and Pharmacology of Anatoxin-a and Related Homotropanes with respect to Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Homoanatoxin: a potent analogue of anatoxin-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous production of homoanatoxin-a, anatoxin-a, and a new non-toxic 4-hydroxyhomoanatoxin-a by the cyanobacterium Raphidiopsis mediterranea Skuja - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Neurotoxins in axenic oscillatorian cyanobacteria: coexistence of anatoxin-a and homoanatoxin-a determined by ligand-binding assay and GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Different Genotypes of Anatoxin-Producing Cyanobacteria Coexist in the Tarn River, France - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anatoxin-a Synthetase Gene Cluster of the Cyanobacterium Anabaena sp. Strain 37 and Molecular Methods To Detect Potential Producers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biosynthesis of anatoxin-a and analogues (anatoxins) in cyanobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biosynthesis and transformation of homoanatoxin-a in the cyanobacterium Raphidiopsis mediterranea Skuja and structures of three new homologues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Toxic Effects Produced by Anatoxin-a under Laboratory Conditions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anatoxin-a - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The first identification of the rare cyanobacterial toxin, homoanatoxin-a, in Ireland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of anatoxin-a and homoanatoxin in blue—green algal extracts by high-performance liquid chromatography and gas chromatography—mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
